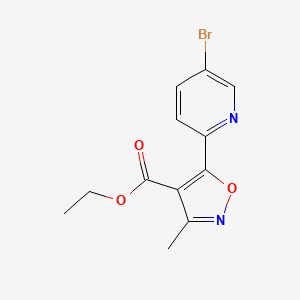

5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester

Description

IUPAC Name and Molecular Formula

The compound 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester is systematically named according to IUPAC guidelines as ethyl 5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylate . Its molecular formula is C₁₂H₁₁BrN₂O₃ , with a molecular weight of 311.13 g/mol . The CAS registry number 1311280-10-0 uniquely identifies this compound in chemical databases.

Structural Features

The molecule comprises two heterocyclic rings:

- A pyridine ring substituted with a bromine atom at the 5-position.

- An isoxazole ring with a methyl group at the 3-position and a carboxylate ethyl ester at the 4-position.

Key structural attributes include:

- Bromine substituent : Enhances electrophilic reactivity and influences intermolecular interactions.

- Ethyl ester group : Provides lipophilicity, affecting solubility and synthetic utility.

- Conjugated system : The planar arrangement of the isoxazole and pyridine rings facilitates π-π stacking interactions.

Properties

IUPAC Name |

ethyl 5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-3-17-12(16)10-7(2)15-18-11(10)9-5-4-8(13)6-14-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMAYWRKZVHOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Isoxazole Core

A common approach to isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. Metal-free synthetic routes have been successfully used to prepare isoxazole derivatives under mild conditions with high yields.

- Method: Generation of nitrile oxide in situ from precursors like ethyl-2-chloro-2-(hydroxyimino)acetate, followed by cycloaddition to dipolarophiles.

- Conditions: Microwave irradiation in DMF or ethanol, sometimes with bases such as DIPEA or K₂CO₃, promotes efficient cyclization.

- Outcome: Formation of ester-functionalized isoxazoles with substitution at desired positions.

Preparation of Beta-Keto Ester Intermediate

Beta-keto esters are key intermediates for isoxazole synthesis. Different methods have been explored:

- Preferred Method: Method C using lithium diisopropylamide (LDA) at low temperature is the most efficient for preparing beta-keto esters suitable for subsequent cyclization to isoxazoles.

Esterification to Ethyl Ester

- The carboxylic acid group on the isoxazole ring is converted to the ethyl ester by Fischer esterification or by reaction with ethyl chloroformate or ethyl iodide under basic conditions.

- Alternatively, the ester functionality can be introduced earlier in the synthesis by using ethyl acetate or ethyl ester precursors.

Representative Synthetic Procedure (Literature-Informed)

- Synthesis of 5-Bromo-2-pyridyl precursor: Bromination of 2-pyridyl derivatives to install bromine at the 5-position.

- Formation of beta-keto ester: Using LDA in THF at -70 °C, react the ester precursor with ethyl acetate to form the beta-keto ester intermediate.

- Cyclization to isoxazole: Generate nitrile oxide in situ and perform 1,3-dipolar cycloaddition with the beta-keto ester intermediate under microwave irradiation or reflux conditions.

- Coupling of pyridine and isoxazole rings: Via cross-coupling or direct substitution reactions.

- Purification and characterization: The final ethyl ester is purified by column chromatography and characterized by NMR, LC-MS, and melting point analysis.

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly improves yields and reduces reaction times for isoxazole ring formation.

- Base selection critically affects yields; DIPEA and K₂CO₃ are preferred over DBU for cycloaddition steps.

- Side reactions such as self-condensation of ethyl acetate may occur during beta-keto ester formation, which can be minimized by careful addition order of reagents.

- The ethyl ester derivative offers improved solubility and reactivity compared to the free acid, facilitating further functionalization.

- High purity (>95%) of intermediates and final product is achievable with optimized protocols.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Condensation Reactions: The ester group can participate in condensation reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Some studies suggest that isoxazole derivatives can modulate inflammatory pathways, potentially offering new treatments for inflammatory diseases. The bromine substitution in the pyridine ring may enhance the bioactivity of these compounds, leading to improved therapeutic profiles .

Agrochemicals

Pesticide Development

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Research into similar compounds has shown efficacy in targeting specific pests while minimizing harm to non-target species. The introduction of the bromine atom may enhance the selectivity and effectiveness of these agents .

Material Science

Polymer Chemistry

In material science, isoxazole derivatives are being explored for their utility in synthesizing polymers with unique properties. The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The brominated pyridine ring and the isoxazole ring are key structural features that enable the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

Pyridine vs. Phenyl Derivatives

- 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS: 1355334-90-5): Replaces the pyridine ring with a phenyl group, reducing polarity and hydrogen-bonding capacity. The bromine substitution at the para position on phenyl may decrease solubility in aqueous media compared to the pyridine analog .

Thiazole vs. Isoxazole Derivatives

- 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (CAS: 1715248-10-4): Replaces the isoxazole oxygen with a sulfur atom (thiazole), altering electronic properties. Thiazoles generally exhibit higher metabolic stability but may reduce hydrogen-bond acceptor capacity compared to isoxazoles .

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., the target compound) have higher molecular weight (e.g., ~340 g/mol vs. 296.12 g/mol for the methyl ester in CAS 1355334-90-5) and slightly increased lipophilicity (predicted logP ~5.6 vs. ~4.5 for methyl analogs) . Ethyl esters may also exhibit slower hydrolysis rates in vivo, prolonging half-life.

Physicochemical Properties

| Property | Target Compound (CAS 1311280-10-0) | 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS 1355334-90-5) | Thiazole Derivative (CAS 1715248-10-4) |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | C₁₂H₁₀BrNO₃ | C₁₂H₁₂N₄O₂S |

| Molar Mass (g/mol) | ~339.15 | 296.12 | 292.31 |

| Predicted Boiling Point | ~400°C | 391.1°C | Not reported |

| XlogP (Lipophilicity) | ~5.6 | 1.472 (density) | ~3.2 |

| Hydrogen Bond Acceptors | 5 | 4 | 5 |

Biological Activity

5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester (CAS No. 1311280-10-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.

The molecular formula of the compound is , with a molecular weight of approximately 311.14 g/mol. It features a bromo-pyridine moiety and an isoxazole ring, which are crucial for its biological activity.

Synthesis

The synthesis typically involves a multi-step process starting from 5-bromopyridine-2-carboxylic acid, leading to the formation of the isoxazole structure through cyclization and subsequent esterification reactions. Optimized reaction conditions are essential to maximize yield and purity, often utilizing continuous flow reactors in industrial settings .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The exact mechanisms may vary depending on the biological context but generally involve modulation of cellular processes like apoptosis, inflammation, and cell proliferation.

Anticancer Properties

Research indicates that derivatives of isoxazole compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against tumors.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isoxazole Derivative A | HCT116 (colon cancer) | 3.19 |

| Isoxazole Derivative B | MCF-7 (breast cancer) | 8.90 |

Neuroprotective Effects

Additionally, compounds with similar structures have demonstrated neuroprotective effects by inhibiting apoptosis in neuronal cells. For example, one study reported that related compounds could upregulate Bcl-2 and downregulate Bax expression, leading to reduced apoptosis in PC12 cells .

Anti-inflammatory Activity

Compounds featuring the isoxazole core have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate pathways associated with chronic inflammation, which is relevant for diseases such as rheumatoid arthritis and other inflammatory conditions .

Case Studies

- Anticancer Activity : A study involving a series of substituted isoxazoles showed significant inhibition against various cancer cell lines, suggesting that the structural components of this compound could confer similar properties.

- Neuroprotection : Another investigation highlighted how modifications to the isoxazole ring improved neuroprotective efficacy against oxidative stress in neuronal cell models, indicating potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester?

A representative synthesis involves a Knoevenagel condensation between 5-methyl-3-p-bromophenyl-1,2-oxazole-4-carbaldehyde and ethyl acetoacetate under reflux conditions in benzene, catalyzed by acetic acid and piperidine. The reaction is monitored via TLC, followed by solvent removal and purification using silica gel column chromatography, yielding ~52% product . Alternative routes may involve functionalization of pre-formed isoxazole rings via Suzuki-Miyaura coupling for pyridinyl group introduction, though specific protocols require optimization based on bromine substitution patterns.

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- NMR : H and C NMR to confirm ester (-COOEt), isoxazole ring protons (δ 6.0–7.5 ppm for pyridinyl protons), and methyl groups (δ 2.0–2.5 ppm).

- IR : Stretching vibrations for ester carbonyl (~1740 cm) and isoxazole C=N (~1610 cm).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and bromine isotopic patterns.

TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) is critical for monitoring reaction progress .

Q. What solvent systems are optimal for purification via column chromatography?

A gradient of ethyl acetate/hexane (10–40% EtOAc) is typically effective for separating polar ester functionalities from non-polar byproducts. Silica gel (60–120 mesh) with a 1:20 sample-to-silica ratio ensures adequate resolution. Pre-adsorption of the crude product onto silica minimizes band broadening .

Advanced Research Questions

Q. How can contradictory 1^11H NMR data (e.g., unexpected splitting or shifts) be resolved?

Contradictions often arise from:

- Residual solvents : Ensure complete drying and use deuterated solvents (e.g., CDCl) for NMR.

- Rotamers : Ester groups may exhibit restricted rotation, causing splitting; variable-temperature NMR (25–60°C) can clarify this .

- Impurities : Re-purify via preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate isomers or degradation products. Cross-validate with C DEPT-135 to confirm carbon environments .

Q. What experimental design principles apply to studying the compound’s stability under physiological conditions?

Design a stress-testing protocol :

- Hydrolytic stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV.

- Photostability : Expose to UV light (320–400 nm) and analyze changes in UV-Vis spectra.

- Thermal stability : Heat samples to 40–80°C and track decomposition kinetics using Arrhenius plots. Include antioxidants (e.g., BHT) to assess oxidative pathways .

Q. How can researchers optimize the esterification step to improve yield?

Q. What strategies are recommended for evaluating biological activity against enzyme targets (e.g., COX-2)?

- In vitro assays : Use recombinant COX-2 enzyme in a fluorometric inhibitor screening kit. Measure IC values via dose-response curves (1–100 µM).

- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding interactions with the isoxazole-pyridinyl scaffold. Validate with mutagenesis studies on key active-site residues .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | Acetic acid + piperidine (1:0.5 mol%) | |

| Solvent | Benzene (reflux) | |

| Reaction Time | 3 hours | |

| Purification | Silica column (EtOAc/hexane) | |

| Yield | 52% |

Q. Table 2. Stability Study Design

| Condition | Protocol | Analysis Method |

|---|---|---|

| Hydrolysis (pH 2.0) | 0.1 M HCl, 37°C, 72 hours | HPLC-UV |

| Oxidation | 3% HO, 25°C, 24 hours | LC-MS |

| Photolysis | UV light (λ=365 nm), 48 hours | UV-Vis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.